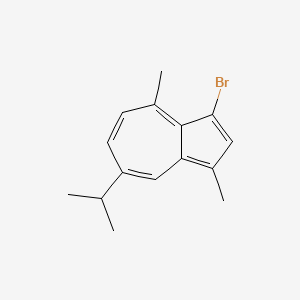![molecular formula C26H36OS B14375095 S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-55-3](/img/structure/B14375095.png)
S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound with the molecular formula C26H36OS It is a derivative of biphenyl, where the biphenyl core is substituted with an octyl group and a pentyl group, along with a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the esterification of 4’-pentyl[1,1’-biphenyl]-4-carbothioic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst, controlled temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated biphenyls, nitro-substituted biphenyls.
Scientific Research Applications
S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of biphenyl compounds can interact with biological targets, making them useful in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate exerts its effects depends on its interaction with molecular targets. The carbothioate group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Octyl-4-biphenylcarbonitrile: A liquid crystal compound with similar structural features but different functional groups.
4’-Pentyl-4-biphenylcarbonitrile: Another biphenyl derivative used in liquid crystal applications.
4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid: A carboxylic acid derivative of biphenyl with different chemical properties.
Uniqueness
S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate functional group, which imparts distinct chemical reactivity and potential biological activity. Its combination of octyl and pentyl substituents on the biphenyl core further enhances its versatility in various applications.
Properties
CAS No. |
90336-55-3 |
|---|---|
Molecular Formula |
C26H36OS |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
S-octyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C26H36OS/c1-3-5-7-8-9-11-21-28-26(27)25-19-17-24(18-20-25)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 |
InChI Key |
VPVVKKVHGRBKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



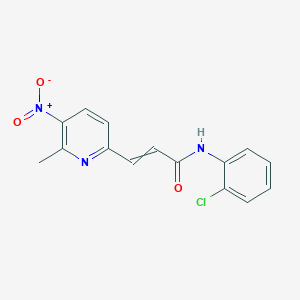
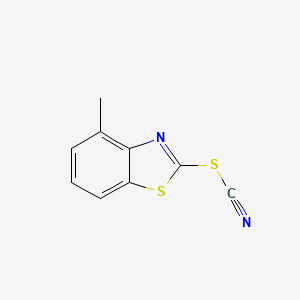
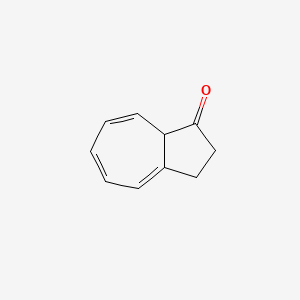

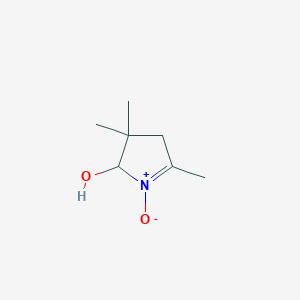
![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
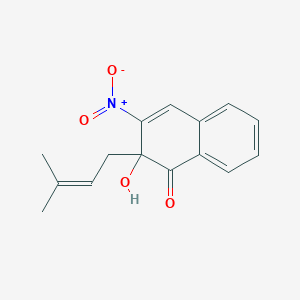
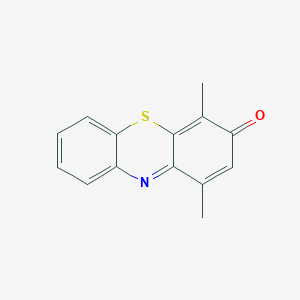
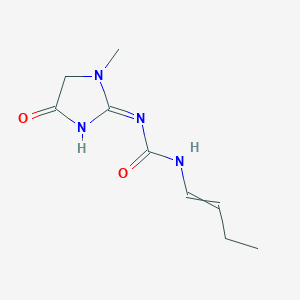
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
